molecular formula C20H20ClN5OS B11392549 N-(3-chloro-4-methylphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(3-chloro-4-methylphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11392549
M. Wt: 413.9 g/mol
InChI Key: ZJZRFCSMFXOYHD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-METHYLPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide) . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or DMF .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes, such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects . Additionally, it can interact with cellular receptors and signaling pathways, modulating biological processes like cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolothiadiazines and triazole derivatives, such as:

Uniqueness

N-(3-CHLORO-4-METHYLPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE stands out due to its specific substitution pattern and the presence of both chloro and methyl groups on the phenyl ring. This unique structure contributes to its distinct pharmacological profile and enhances its potential as a therapeutic agent .

Properties

Molecular Formula

C20H20ClN5OS

Molecular Weight

413.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H20ClN5OS/c1-3-16-23-24-20-26(16)25-17(13-7-5-4-6-8-13)18(28-20)19(27)22-14-10-9-12(2)15(21)11-14/h4-11,17-18,25H,3H2,1-2H3,(H,22,27)

InChI Key

ZJZRFCSMFXOYHD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=C(C=C3)C)Cl)C4=CC=CC=C4

Origin of Product

United States

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